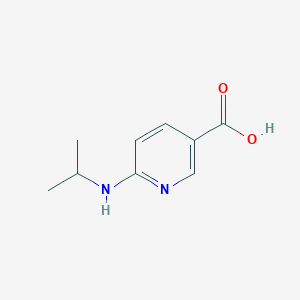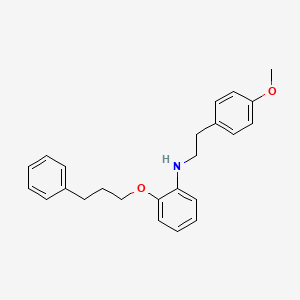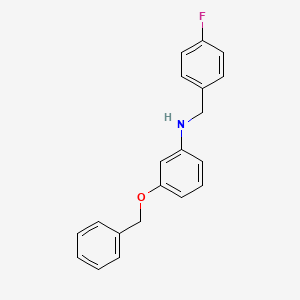
6-(Isopropylamino)nicotinic acid
概要
説明
6-(Isopropylamino)nicotinic acid is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group . The isopropylamino group is attached to the pyridine ring .科学的研究の応用
Nicotinic Acid Receptors and Lipid-Lowering Effects
Nicotinic acid, also known as niacin, is a well-established lipid-lowering drug, primarily acting by decreasing lipolysis in adipose tissue. It inhibits hormone-sensitive triglyceride lipase, which leads to decreased cyclic adenosine monophosphate (cAMP) accumulation. This process involves the activation of G-protein-coupled receptors such as PUMA-G and HM74 in adipocytes, which are highly expressed in adipose tissue and play a crucial role in mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid. This receptor-mediated action is pivotal in treating dyslipidemia (Tunaru et al., 2003).
Impact on Atherosclerosis and Cardiovascular Health
Nicotinic acid has been found to inhibit the progression of atherosclerosis in mouse models, even in cases where cholesterol levels were unaffected. This effect is attributed to the activation of the GPR109A receptor on immune cells. Nicotinic acid's action in macrophages, involving the promotion of cholesterol efflux and inhibition of macrophage recruitment to atherosclerotic plaques, demonstrates its potential as a therapeutic agent for atherosclerosis and related cardiovascular diseases (Lukasova et al., 2011).
Antioxidant and Vasorelaxation Properties
Derivatives of nicotinic acid, such as thionicotinic acid analogs, have been explored for their vasorelaxant and antioxidative properties. These compounds have been shown to induce vasorelaxation and exhibit antioxidant effects in various assays, suggesting their potential as novel therapeutic agents for cardiovascular and inflammatory diseases (Prachayasittikul et al., 2010).
Development of Novel Drug Delivery Systems
The transdermal delivery of nicotinic acid and its prodrugs has been investigated to reduce side effects associated with oral administration. Microemulsion formulations and the use of penetration enhancers aim to optimize the delivery of nicotinic acid through the skin, potentially offering controlled drug release and increased stability (Tashtoush et al., 2013).
Industrial Production and Environmental Considerations
Methods for the industrial production of nicotinic acid have been explored, particularly in the context of green chemistry. The focus is on ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the need for technologies that are environmentally friendly and efficient (Lisicki et al., 2022).
Safety and Hazards
将来の方向性
The future directions for research on 6-(Isopropylamino)nicotinic acid and similar compounds could include further exploration of their potential roles in cellular biology, particularly in relation to aging and longevity . Additionally, the development of new strategies to better exploit the pharmacological potential of nicotinic acid and its derivatives could be a promising area of research .
作用機序
Target of Action
The primary target of 6-(Isopropylamino)nicotinic acid is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in stimulating neurons and ultimately blocking synaptic transmission .
Mode of Action
This compound, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding stimulates neurons and eventually blocks synaptic transmission .
Biochemical Pathways
The compound is likely involved in the nicotinate and nicotinamide metabolism pathways . These pathways are crucial for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . Both of these coenzymes are essential for various redox reactions in the body .
Pharmacokinetics
Based on the pharmacokinetics of related compounds like nicotinic acid, we can infer that it might have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The action of this compound at the cellular level results in the stimulation of neurons and blocking of synaptic transmission This can have various effects depending on the specific neurons and synapses involved
生化学分析
Biochemical Properties
6-(Isopropylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with nicotinic acid dehydrogenase, an enzyme involved in the conversion of nicotinic acid to other metabolites . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect inflammatory markers and adipokines, similar to other nicotinic acid derivatives . These effects can lead to changes in cell function, such as alterations in lipid metabolism and inflammatory responses, which are crucial for understanding its potential therapeutic benefits.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it may bind to nicotinic acid receptors, influencing downstream signaling pathways and cellular responses . Understanding these molecular interactions is vital for elucidating the compound’s therapeutic potential and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that nicotinic acid derivatives can exhibit stability and degradation patterns that influence their long-term effects on cellular function . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that nicotinic acid derivatives can have threshold effects, with low doses showing beneficial effects and high doses potentially causing toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid dehydrogenase, which plays a role in its conversion to other metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
6-(propan-2-ylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJYNQYULBKEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651391 | |
| Record name | 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960060-85-9 | |
| Record name | 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)

![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
